4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde
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Overview
Description
4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde typically involves the bromination and chlorination of 6-methylpyridine-3-carbaldehyde. One common method is the bromination of 6-methylpyridine-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid.
Reduction: 4-Bromo-5-chloro-6-methylpyridine-3-methanol.
Scientific Research Applications
4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring can influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-2-methylpyridine-3-carbaldehyde
- 4-Bromo-5-chloro-6-ethylpyridine-3-carbaldehyde
- 4-Bromo-5-chloro-6-methylpyridine-2-carbaldehyde
Uniqueness
4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement can lead to distinct reactivity patterns and applications compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-5-chloro-6-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-7(9)6(8)5(3-11)2-10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKLDJFGPJDOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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